molecular formula C11H15BFNO5S B1412249 (2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1704096-91-2

(2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No.: B1412249
CAS No.: 1704096-91-2
M. Wt: 303.12 g/mol
InChI Key: DFKQJUMNASKXBO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of (2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the hydroboration pathway . The addition of a B–H bond over an alkene or alkyne gives the corresponding alkyl or alkenylborane . This process is generally very rapid, allowing organoborane chemistry to be widely explored .

Pharmacokinetics

The compound’s stability and reactivity suggest it may have favorable pharmacokinetic properties for use in suzuki–miyaura coupling reactions .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of DMSO, PEG300, Tween 80, and water can affect the preparation of the compound for in vivo formulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid can undergo several types of chemical reactions, including:

    Oxidation: Conversion to boronic esters or boronic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Reactions with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically yields biaryl compounds, while oxidation reactions may produce boronic esters.

Scientific Research Applications

Chemistry

In chemistry, (2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling .

Biology

In biological research, boronic acids are known for their ability to inhibit proteases and other enzymes, making them valuable tools in studying enzyme function and regulation.

Medicine

Medicinally, boronic acid derivatives have been explored for their potential as therapeutic agents, particularly in the treatment of cancer and bacterial infections. Their ability to inhibit specific enzymes makes them promising candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and pharmaceuticals, leveraging its reactivity and functional group compatibility.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.

    4-Hydroxyphenylboronic acid: Another boronic acid with a hydroxyl group, used in organic synthesis.

    2-Fluorophenylboronic acid: A fluorinated boronic acid used in coupling reactions.

Uniqueness

(2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid is unique due to its combination of functional groups, which provide distinct reactivity and potential for diverse applications. The presence of the fluorine atom and the piperidine ring enhances its chemical properties and biological activity compared to simpler boronic acids .

Properties

IUPAC Name

[2-fluoro-5-(4-hydroxypiperidin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO5S/c13-11-2-1-9(7-10(11)12(16)17)20(18,19)14-5-3-8(15)4-6-14/h1-2,7-8,15-17H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKQJUMNASKXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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